molecular formula C23H30N2O2 B5971644 1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide

Katalognummer B5971644
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: XUYDBJMAORVZND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Wirkmechanismus

BRL-15572 acts as a selective and potent antagonist of the sigma-1 receptor. It binds to the receptor with high affinity and modulates its activity, which in turn affects the release of neurotransmitters such as dopamine, serotonin, and GABA. BRL-15572 has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is a brain region that is involved in various cognitive functions such as decision-making, working memory, and attention.
Biochemical and Physiological Effects
BRL-15572 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is a brain region that is involved in various cognitive functions such as decision-making, working memory, and attention. BRL-15572 has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This suggests that BRL-15572 may have neuroprotective effects and could be used for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BRL-15572 is its high selectivity and potency for the sigma-1 receptor. This makes it a valuable tool for studying the role of the sigma-1 receptor in various cellular and physiological processes. However, one of the limitations of BRL-15572 is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of BRL-15572. One area of research could be the development of more potent and selective sigma-1 receptor antagonists that have better solubility and bioavailability. Another area of research could be the investigation of the therapeutic potential of BRL-15572 in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Finally, the role of BRL-15572 in the regulation of neurotrophic factors such as BDNF could be further explored to better understand its potential neuroprotective effects.

Synthesemethoden

BRL-15572 can be synthesized using a multistep process that involves the reaction of piperidine with benzyl bromide, followed by the addition of 2-methylphenoxyethylamine and subsequent coupling with 1-methyl-4-piperidone. The final product is obtained after purification using column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. BRL-15572 has been shown to modulate the activity of the sigma-1 receptor, which in turn affects the release of neurotransmitters such as dopamine, serotonin, and GABA. This makes BRL-15572 a potential candidate for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.

Eigenschaften

IUPAC Name

1-benzyl-N-[1-(2-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18-8-6-7-11-22(18)27-17-19(2)24-23(26)21-12-14-25(15-13-21)16-20-9-4-3-5-10-20/h3-11,19,21H,12-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYDBJMAORVZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[1-(2-methylphenoxy)propan-2-yl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.